

# Comparative Analysis of LY2780301: A Dual p70S6K and Akt Inhibitor

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## Compound of Interest

Compound Name: LY2780301

Cat. No.: B1150114

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This guide provides a comparative overview of the cross-reactivity profile of **LY2780301**, a dual inhibitor of p70 S6 kinase (p70S6K) and Akt. Its performance is compared with other selective p70S6K inhibitors, LY2584702 and PF-4708671, based on available experimental data.

**LY2780301** is an orally bioavailable, ATP-competitive inhibitor that targets both p70S6K and the serine/threonine protein kinase Akt.<sup>[1][2]</sup> By inhibiting these key proteins, **LY2780301** effectively blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.<sup>[1][3]</sup>

## Kinase Inhibition Profile

While **LY2780301** is described as a "highly selective" dual inhibitor, a comprehensive public kinase scan detailing its cross-reactivity against a broad panel of kinases is not readily available in the reviewed literature.<sup>[1][2]</sup> Its primary targets are p70S6K and Akt.<sup>[1]</sup>

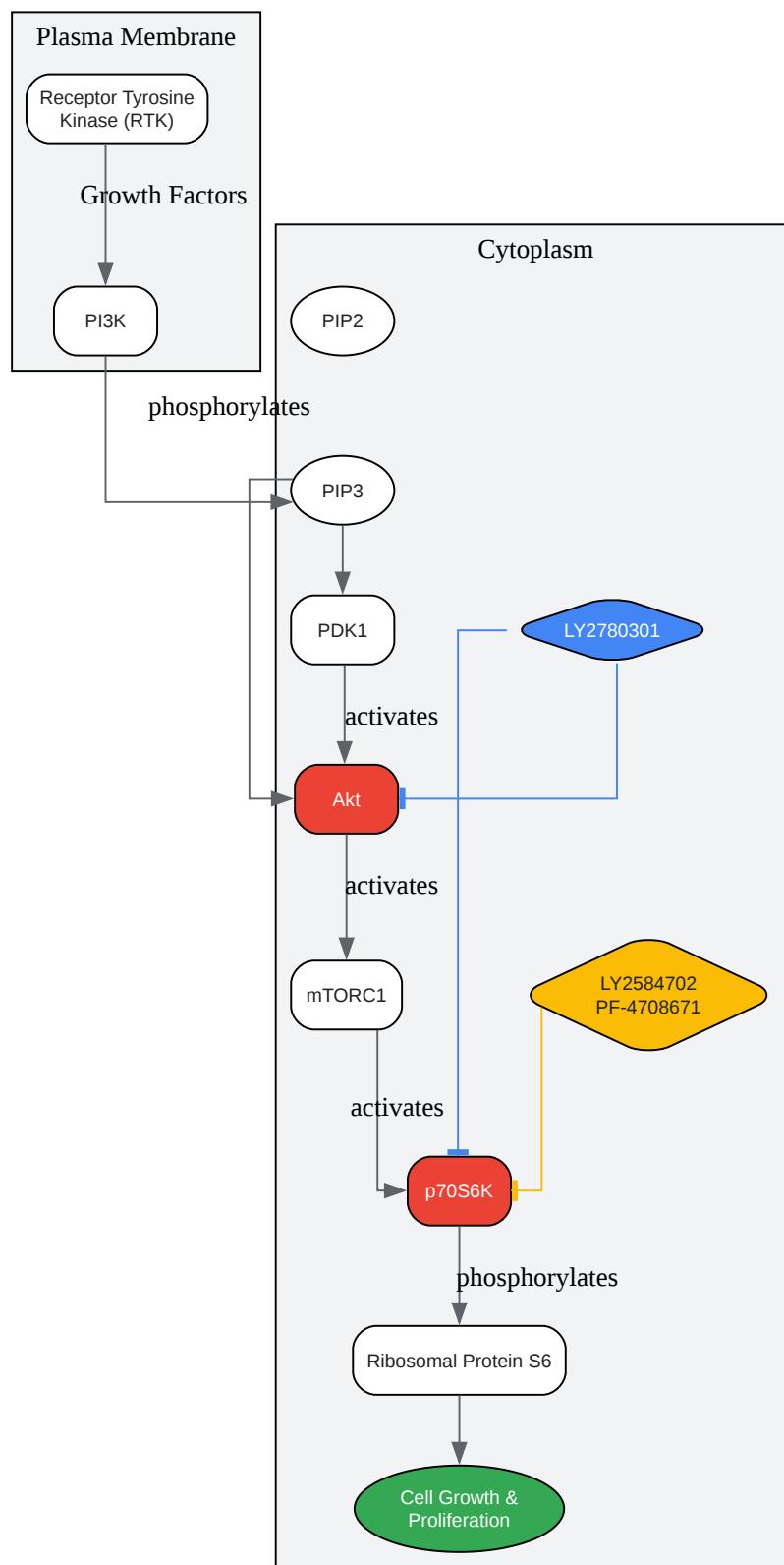
For a comparative assessment, we examine the selectivity of two other well-characterized p70S6K inhibitors: LY2584702 and PF-4708671.

Inhibitor	Primary Target(s)	IC50 / Ki	Off-Target Activity
LY2780301	p70S6K, Akt	Data not publicly available	Data from a broad kinase panel is not publicly available.
LY2584702	p70S6K	IC50: 4 nM (p70S6K) [4]; 2 nM (S6K1 enzyme assay)[5]	MSK2 (IC50: 58-176 nM), RSK (IC50: 58-176 nM)[5][6]
PF-4708671	S6K1	Ki: 20 nM, IC50: 160 nM (S6K1)[1][7]	S6K2 (400-fold less potent than S6K1), MSK1 (4-fold less potent than S6K1), RSK1/2 (>20-fold less potent than S6K1). No significant inhibition of Akt1, Akt2, PKA, PKC $\alpha$ , PKC $\epsilon$ , PRK2, ROCK2, or SGK1.[7] [8]

Note: IC50 and Ki values are dependent on specific assay conditions. The lack of a standardized, head-to-head kinome scan across a broad panel for all three inhibitors limits a direct, comprehensive comparison of their selectivity profiles.

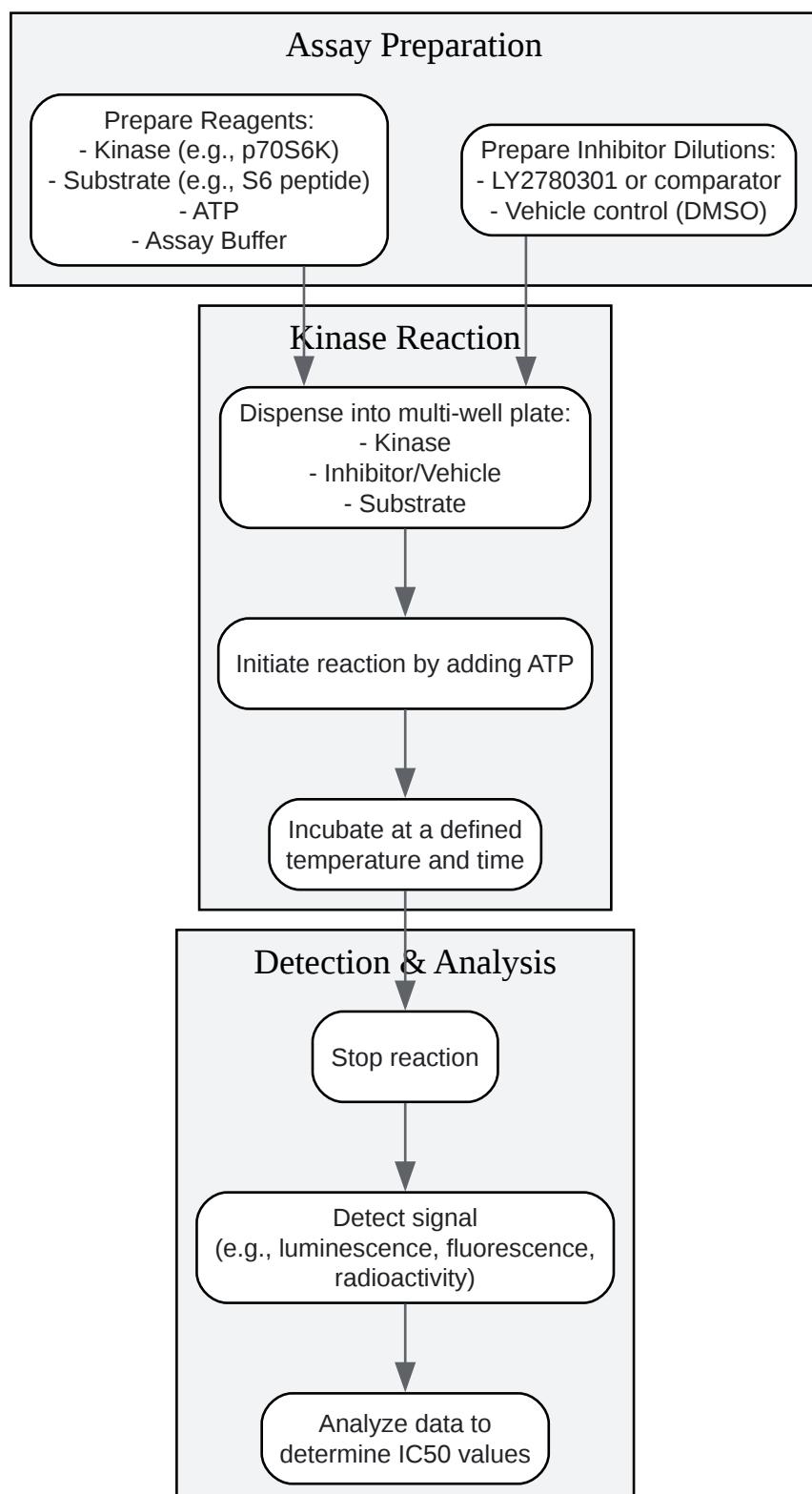
## Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is essential to visualize their position in the PI3K/Akt/mTOR signaling cascade and the general workflow for assessing their inhibitory activity.



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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

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